REACTION_CXSMILES
|
CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[NH2:14][N:15]1[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[N:17][C:16]1=[NH2+:23].[OH-].[Na+].CO[C:28](=O)[CH2:29][Cl:30]>CCO>[Cl:30][CH2:29][C:28]1[N:23]=[C:16]2[N:17]=[C:18]([CH3:22])[CH:19]=[C:20]([CH3:21])[N:15]2[N:14]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50-60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
After being concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (1000 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (300 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc=2/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NN2C(N=C(C=C2C)C)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 10.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |